molecular formula C22H25Cl2N3O2 B1256834 (+)-8-[(4-Amino-1-methylbutyl)amino]-5-(3,4-dichlorophenoxy)-6-methoxy-4-methyl-quinoline

(+)-8-[(4-Amino-1-methylbutyl)amino]-5-(3,4-dichlorophenoxy)-6-methoxy-4-methyl-quinoline

Cat. No.: B1256834
M. Wt: 434.4 g/mol
InChI Key: UEFVAUCKVCFRDW-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NPC1161B involves the modification of the primaquine structure. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of NPC1161B would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: NPC1161B undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolism and activity within biological systems.

Common Reagents and Conditions: Common reagents used in the reactions involving NPC1161B include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed: The major products formed from the reactions of NPC1161B include its metabolites, such as desalkyl NPC1161 and carboxy NPC1161 . These metabolites are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Properties

Molecular Formula

C22H25Cl2N3O2

Molecular Weight

434.4 g/mol

IUPAC Name

(4R)-4-N-[5-(3,4-dichlorophenoxy)-6-methoxy-4-methylquinolin-8-yl]pentane-1,4-diamine

InChI

InChI=1S/C22H25Cl2N3O2/c1-13-8-10-26-21-18(27-14(2)5-4-9-25)12-19(28-3)22(20(13)21)29-15-6-7-16(23)17(24)11-15/h6-8,10-12,14,27H,4-5,9,25H2,1-3H3/t14-/m1/s1

InChI Key

UEFVAUCKVCFRDW-CQSZACIVSA-N

Isomeric SMILES

CC1=C2C(=C(C=C(C2=NC=C1)N[C@H](C)CCCN)OC)OC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CCCN)OC)OC3=CC(=C(C=C3)Cl)Cl

Synonyms

8-((4-amino-1-methylbutyl)amino)-5-(3,4-dichlorophenoxy)-6-methoxy-4-methylquinoline
8-((4-amino-1-methylbutyl)amino-5-(3,4-dichlorophenoxy)-6-methoxy-4-methylquinoline succinate)
NPC 1161C
NPC-1161B
NPC1161a

Origin of Product

United States

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